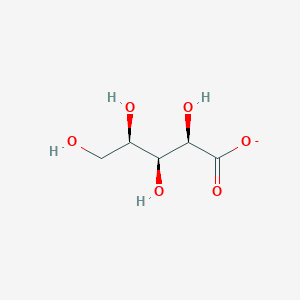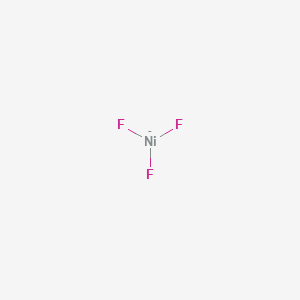
Trifluoronickelate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoronickelate(1-) is a nickel coordination entity and a perfluorometallate anion.
Wissenschaftliche Forschungsanwendungen
Negative Thermal Expansion
Cubic scandium trifluoride (ScF3) exhibits large negative thermal expansion over a wide temperature range. Inelastic neutron scattering experiments have shown a significant anharmonic contribution and thermal stiffening of modes, attributed to the motion of F atoms transverse to their bond direction in the DO9 structure of ScF3. This contributes to phonon stiffening with temperature and a significant part of the negative thermal expansion (Li et al., 2011).
Sustainable Chemistry and Nucleophilic Trifluoromethylation
Trifluoromethane, derived from polytetrafluoroethylene manufacture, has been utilized for the generation of trifluoromethyl carbanions and subsequent trapping with electrophiles. This process, achieved in a flow reactor setup, leverages modern in-line analytical tools for accurate reagent dosing, highlighting an advancement in sustainable chemistry (Musio et al., 2018).
Catalytic Fluoride-Rebound Mechanism
A borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) has been discovered, proceeding via fluoride abstraction, migratory insertion, and C-F reductive elimination. This catalytic fluoride-rebound mechanism facilitates the synthesis of complex organic derivatives with trifluoromethyl compounds (Levin et al., 2017).
Organotrifluoroborates in Cross-Coupling Reactions
Organotrifluoroborates have been identified as an alternative for use in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Their stability towards various reagents allows manipulation of remote functional groups while retaining the carbon-boron bond (Molander & Ellis, 2007).
Tris(pentafluorophenyl)borane in Organic and Organometallic Chemistry
Tris(pentafluorophenyl)borane, known for its role in homogeneous Ziegler-Natta chemistry, has been increasingly used in various catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its strong boron Lewis acidity makes it a versatile reagent for numerous reactions (Erker, 2005).
Advancements in Borylation Chemistry
Tris(pentafluorophenyl)borane's high Lewis acidity, derived from its C6F5 rings, has seen extensive applications in reactions like borylation, hydrogenation, and frustrated Lewis pair chemistry. Its properties have paved the way for advancements in boron chemistry related to borylation reactions (Lawson & Melen, 2017).
Eigenschaften
Molekularformel |
F3Ni- |
|---|---|
Molekulargewicht |
115.689 g/mol |
IUPAC-Name |
trifluoronickel(1-) |
InChI |
InChI=1S/3FH.Ni/h3*1H;/q;;;+2/p-3 |
InChI-Schlüssel |
SQRFIGJRPMXVGC-UHFFFAOYSA-K |
SMILES |
F[Ni-](F)F |
Kanonische SMILES |
F[Ni-](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)


![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)
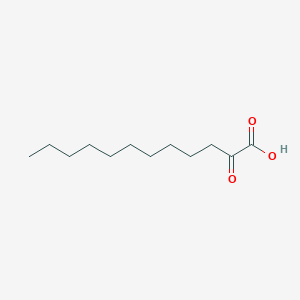
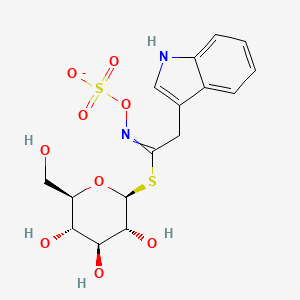
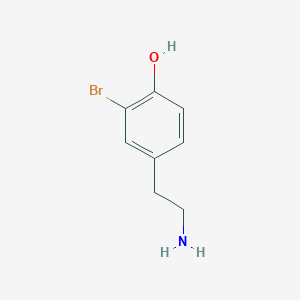
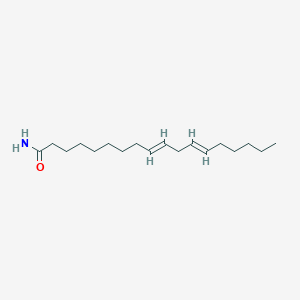

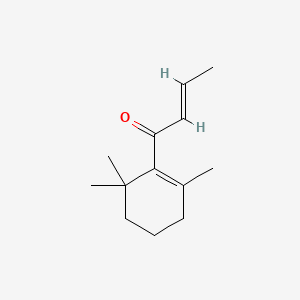
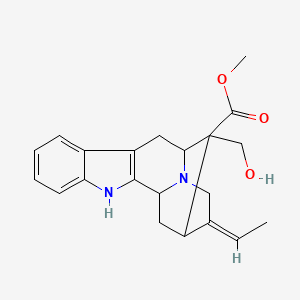
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)
